molecular formula C15H23N3O B14782848 2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]propanamide

2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]propanamide

カタログ番号: B14782848
分子量: 261.36 g/mol
InChIキー: HMLKGIKFZLVCOL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-N-[(1-benzylpyrrolidin-3-yl)methyl]propanamide is a synthetic alaninamide derivative characterized by a benzyl-substituted pyrrolidine moiety linked to the propanamide backbone. For instance, compounds such as 2-amino-N-(4-(benzyloxy)benzyl)propanamide (yield: 97%, purity: 97.41%) and 2-amino-N-[(1-phenylcyclohexyl)methyl]propanamide derivatives (yields: 93–98%) highlight the importance of substituent diversity in modulating physicochemical and biological properties . These compounds are typically synthesized via amide coupling reactions using reagents like DCC (dicyclohexylcarbodiimide) or EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), followed by purification via column chromatography .

特性

分子式

C15H23N3O

分子量

261.36 g/mol

IUPAC名

2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]propanamide

InChI

InChI=1S/C15H23N3O/c1-12(16)15(19)17-9-14-7-8-18(11-14)10-13-5-3-2-4-6-13/h2-6,12,14H,7-11,16H2,1H3,(H,17,19)

InChIキー

HMLKGIKFZLVCOL-UHFFFAOYSA-N

正規SMILES

CC(C(=O)NCC1CCN(C1)CC2=CC=CC=C2)N

製品の起源

United States

準備方法

Resolution of Racemic 1-Benzyl-3-Aminopyrrolidine

The chiral pyrrolidine core is synthesized via resolution of racemic 1-benzyl-3-aminopyrrolidine using tartaric acid derivatives. Key parameters include:

Parameter Optimal Condition Effect on Yield/Enantiomeric Excess (ee)
Resolution Reagent D-Tartaric acid hydrate ee > 98% for (S)-enantiomer
Solvent Methanol/Water (3:1 v/v) Maximizes crystalline salt formation
Molar Ratio 1:1.1 (amine:tartaric acid) Prevents reagent excess waste
Temperature 50–60°C during dissolution Enhances solubility of intermediates

Post-resolution, the (S)-1-benzyl-3-aminopyrrolidine is isolated via filtration and neutralized with aqueous sodium hydroxide, achieving 82–85% recovery.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Large-scale manufacturing employs continuous flow reactors to enhance reaction control and throughput:

  • Step 1 : Resolution of 1-benzyl-3-aminopyrrolidine is performed in a plug-flow reactor with in-line crystallization, reducing processing time by 40% compared to batch methods.
  • Step 2 : Alkylation and amidation occur in a tandem reactor system, utilizing immobilized palladium catalysts for benzyl group retention (99.5% efficiency).

Solvent and Catalyst Recycling

Industrial protocols emphasize sustainability:

  • Solvent Recovery : Methanol from resolution steps is distilled and reused, achieving 90% recycling efficiency.
  • Catalyst Regeneration : Palladium catalysts are recovered via microfiltration membranes, maintaining >95% activity over 10 cycles.

Analytical and Optimization Data

Reaction Monitoring via HPLC

Critical quality control points include:

  • Enantiomeric Purity : Chiral HPLC (Chiralpak IC column, hexane:isopropanol 80:20) confirms ee > 99% for the final product.
  • Impurity Profiling : Degradation products (e.g., de-benzylated analogs) are quantified at <0.5% under optimized conditions.

Yield Optimization via DoE (Design of Experiments)

A three-factor DoE identifies optimal parameters for the amidation step:

Factor Low Level High Level Optimal Level
Temperature (°C) 60 100 80
Reaction Time (h) 6 18 12
Molar Ratio (amine:alkylating agent) 1:1 1:1.5 1:1.2

This model predicts a maximum yield of 81%, consistent with experimental results (79–82%).

Comparative Analysis of Synthetic Approaches

Resolution vs. Asymmetric Synthesis

While resolution remains cost-effective for large-scale production, asymmetric hydrogenation offers an alternative route:

Method Advantages Limitations
Tartaric Acid Resolution Low catalyst cost, high ee Requires stoichiometric reagent
Asymmetric Hydrogenation Atom-economical, continuous process High Pd catalyst loading (5 mol%)

Asymmetric methods are limited by the availability of chiral ligands, making resolution preferable for bulk synthesis.

Green Chemistry Metrics

Environmental impact assessments highlight the superiority of flow chemistry:

Metric Batch Process Flow Process
E-Factor (kg waste/kg product) 32 18
PMI (Process Mass Intensity) 45 28
Energy Consumption (kWh/kg) 120 75

Flow systems reduce waste and energy use by 40–50%.

化学反応の分析

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

    Substitution: The amino group and the benzyl group can participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the benzyl group could yield benzaldehyde, while reduction of the amide group could produce an amine.

科学的研究の応用

Based on the search results, here's what is known about the applications of compounds related to "2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]propanamide":

1. Chemical Information

  • CAS No.: 1354029-16-5
  • Formula: C15H23N3O
  • Molecular Weight: 261.36 g/mol
  • MDL Number: MFCD21093688
  • Synonyms: The search results do not list any synonyms for this specific compound .
  • (2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)propanamide is a propanamide derivative .

2. Research & Development Applications

  • (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide This related compound has shown potential as a first-in-class small-molecule positive allosteric modulator (PAM) of EAAT2 . EAAT2 reductions have been observed in brain tissue from epilepsy patients .
    • It exhibits robust antiseizure properties in various epilepsy models in mice and zebrafish .
    • It has a favorable tolerability and safety profile in in vitro and in vivo studies .
    • In vivo pharmacokinetic and in vitro absorption, distribution, metabolism, excretion, toxicity (ADME-Tox) profiles confirmed the favorable drug-like potential of the compound .
  • Aminopyridine derivatives: Aminopyridine derivatives, a related compound, are being explored as inhibitors of tissue kallikrein (KLK1) for potential therapeutic applications in inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD) .

3. Synthesis of Propanamides

  • Two pathways have been developed for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, using succinic anhydride, aminoguanidine hydrochloride, and various amines . The choice of pathway depends on the amine nucleophilicity .
  • One pathway involves the preparation of N-guanidinosuccinimide reacting with aliphatic amines under microwave irradiation . A second pathway involves the preparation of N-arylsuccinimides and their subsequent reaction with aminoguanidine hydrochloride under microwave irradiation .

4. Other compounds with pyrrolidine-2,5-dione

  • Pyrrolidine-2,5-dione ring systems have been found in compounds with anticonvulsant, antipsychotic, antidepressant, anti-inflammatory, antibacterial, antiviral, and anticancer activities . N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamides have favorable anticonvulsant and safety profiles .

作用機序

The mechanism of action of (2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

類似化合物との比較

Table 1: Comparison of Alaninamide Derivatives with Aromatic Substituents

Compound Name Substituent Yield (%) Purity (%) Molecular Formula
2-amino-N-(4-(benzyloxy)benzyl)propanamide 4-benzyloxybenzyl 97 97.41 C₁₇H₂₀N₂O₂
2-amino-N-(4-((3-(trifluoromethyl)benzyl)oxy)benzyl)propanamide 3-CF₃-benzyloxybenzyl 94 95.52 C₁₈H₁₉F₃N₂O₂
(R)-2-amino-3-(1H-indol-3-yl)-N-[(1-phenylcyclohexyl)methyl]propanamide 1-phenylcyclohexyl 93 >99.99 C₂₄H₂₈N₃O
(S)-2-amino-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-3-(1H-indol-3-yl)propanamide 4-F-phenylcyclohexyl 93 N/A C₂₄H₂₇FN₃O

Data sourced from

  • Chiral Centers: Enantiomeric forms (e.g., (R)- vs. (S)-19c in ) show identical molecular formulas but distinct NMR splitting patterns, indicating stereochemical influences on conformational stability .

Key Research Findings and Trends

Substituent Flexibility : The propanamide backbone tolerates diverse substituents (benzyl, cyclohexyl, indolyl) without significant yield loss, enabling tailored pharmacokinetic optimization .

Stereochemical Impact : Enantiomers (e.g., (R)- vs. (S)-19b) exhibit nearly identical MS profiles but differ in receptor binding, underscoring the need for chiral resolution in drug development .

Synthetic Robustness : High-yield protocols (≥90%) for alaninamides are well-established, though purity varies with purification methods (e.g., column chromatography vs. recrystallization) .

生物活性

2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, synthesizing findings from various studies, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the molecular formula C18H31Cl2N3O2C_{18}H_{31}Cl_2N_3O_2 and is characterized by the presence of a pyrrolidine ring and an amide functional group. Its structural features are believed to contribute significantly to its biological activities.

Research indicates that this compound acts on several biological pathways:

  • AKT Pathway Modulation : The compound has been shown to induce degradation of AKT proteins, inhibiting downstream signaling pathways involved in cell proliferation and survival. This mechanism is crucial for its potential application in cancer therapy, as AKT is often overactive in various cancers .
  • Anticonvulsant Activity : In studies involving animal models, similar compounds have demonstrated significant anticonvulsant properties. For instance, a related compound exhibited protective effects in seizure models, suggesting that this compound may also possess similar activities .

Biological Activity Overview

Activity Description Reference
AKT DegradationInduces degradation of AKT proteins, inhibiting cancer cell proliferation
Anticonvulsant EffectsPotential candidate for treating epilepsy; effective in seizure models
Platelet AggregationMay act as an inhibitor for platelet aggregation, relevant in cardiovascular health

Case Studies

  • Cancer Cell Proliferation : In vitro studies demonstrated that treatment with this compound led to a significant reduction in the proliferation of cancer cell lines. This was attributed to its ability to modulate the AKT signaling pathway effectively .
  • Epilepsy Models : A related compound showcased efficacy in various seizure models, leading to the hypothesis that this compound could provide similar benefits. In particular, it showed promising results in reducing seizure frequency and severity in animal models .

Pharmacokinetics and Toxicology

Preliminary ADME-Tox studies suggest that this compound possesses favorable pharmacokinetic properties. It demonstrates good membrane permeability and metabolic stability while showing minimal hepatotoxic effects at therapeutic concentrations .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]propanamide with high purity?

  • Methodological Answer : Optimize coupling reactions using carbodiimide reagents (e.g., DCC or EDC) in dichloromethane (DCM) or tetrahydrofuran (THF), as demonstrated in the synthesis of structurally similar propanamide derivatives. For example, vacuum-assisted condensation reactions can yield >90% purity when monitored by UPLC and LC-MS . Post-synthetic purification via flash chromatography (silica gel, gradient elution) or recrystallization in ethanol/water mixtures is recommended to remove unreacted intermediates.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Assign peaks by comparing chemical shifts to analogous propanamide derivatives (e.g., δ 1.22–1.58 ppm for pyrrolidine protons, δ 7.11–7.37 ppm for benzyl aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error (e.g., ESI/MS m/z 405 [M−H]− for a related indole-containing propanamide) .
  • Infrared Spectroscopy (IR) : Confirm amide C=O stretches at ~1650–1680 cm⁻¹ and N-H bends at ~1550 cm⁻¹ .

Q. How can researchers address discrepancies in crystallographic data during structural analysis?

  • Methodological Answer : Refine X-ray diffraction data using SHELXL, which is robust for small-molecule crystallography. For disordered benzyl or pyrrolidine groups, apply restraints (e.g., SIMU, DELU) and validate thermal parameters. Cross-check with DFT-optimized molecular geometries to resolve ambiguities .

Advanced Research Questions

Q. What strategies are recommended for synthesizing and isolating enantiomers of this compound?

  • Methodological Answer : Use chiral auxiliaries (e.g., Boc-L-Trp) or enantioselective catalysis (e.g., Ru-BINAP complexes) during the amide-bond formation. Separate enantiomers via chiral HPLC (Chiralpak IA/IB columns, hexane/isopropanol mobile phase) and confirm enantiomeric excess (ee) using polarimetry or chiral shift reagents in NMR .

Q. How can computational modeling predict the compound’s bioactivity against neurological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using high-resolution receptor structures (e.g., formyl-peptide receptors). Prioritize binding poses with favorable ΔG values (<−8 kcal/mol) and validate via molecular dynamics (MD) simulations (GROMACS, 100 ns trajectories) to assess stability of hydrogen bonds with key residues (e.g., Arg205 in FPR2) .

Q. What experimental designs are suitable for evaluating anticonvulsant activity in preclinical models?

  • Methodological Answer : Test the compound in rodent maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models. Administer intraperitoneally at 10–100 mg/kg, monitor seizure latency/duration, and compare to standard agents (e.g., valproate). Use brain homogenate LC-MS to correlate pharmacokinetics with efficacy .

Data Analysis and Contradictions

Q. How should researchers resolve conflicting bioactivity data between in vitro and in vivo assays?

  • Methodological Answer : Re-evaluate in vitro assay conditions (e.g., serum protein binding, metabolic stability in liver microsomes) to identify false negatives. For in vivo discrepancies, assess blood-brain barrier penetration via logP calculations (optimal range: 1–3) and measure brain/plasma ratios post-administration .

Q. Why might crystallographic and NMR-derived conformational data differ for the pyrrolidine ring?

  • Methodological Answer : Solid-state (X-ray) structures often show restricted ring puckering due to crystal packing, whereas NMR (solution-state) captures dynamic equilibria between chair and twisted conformers. Use variable-temperature NMR (VT-NMR) to probe energy barriers for ring inversion .

Methodological Tables

Key Parameter Recommended Technique Example Data Reference
Purity AssessmentUPLC (BEH C18 column)97.41% purity, tR = 3.2 min
Enantiomer SeparationChiral HPLC (Chiralpak IA)ee = 98%, tR = 12.7 min (R), 14.3 min (S)
Binding Affinity (FPR2)Radioligand Displacement AssayIC50 = 0.8 µM (±0.1)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。